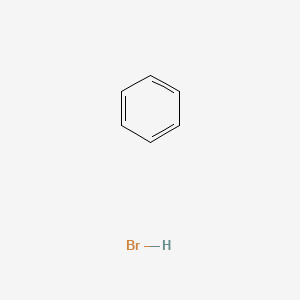
Benzene hydrogen bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene hydrogen bromide, also known as bromobenzene, is an organic compound with the chemical formula C₆H₅Br. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom. This compound is significant in organic chemistry due to its role in various chemical reactions and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene hydrogen bromide can be synthesized through the bromination of benzene. This reaction involves the substitution of a hydrogen atom in benzene with a bromine atom. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum bromide. The general reaction is as follows:
C6H6+Br2→C6H5Br+HBr
The reaction is an example of electrophilic aromatic substitution, where the bromine molecule is polarized by the catalyst, allowing one of the bromine atoms to act as an electrophile and replace a hydrogen atom on the benzene ring .
Industrial Production Methods: In industrial settings, the bromination of benzene is carried out in large reactors with controlled temperatures and pressures to optimize yield and minimize by-products. The use of iron as a catalyst is common due to its cost-effectiveness and availability .
Chemical Reactions Analysis
Types of Reactions: Benzene hydrogen bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in further substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation Reactions: this compound can be oxidized to form bromophenol or other brominated aromatic compounds.
Reduction Reactions: It can be reduced to benzene under certain conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with a hydroxyl group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound to benzene.
Major Products Formed:
Bromophenol: Formed through oxidation.
Phenol: Formed through substitution with hydroxyl groups.
Benzene: Formed through reduction.
Scientific Research Applications
Benzene hydrogen bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of certain drugs and therapeutic agents.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzene hydrogen bromide in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic aromatic substitution. The bromine molecule is polarized by the catalyst, and the positively charged bromine atom attacks the electron-rich benzene ring, forming a bromonium ion. This intermediate is then deprotonated to yield bromobenzene .
Comparison with Similar Compounds
Chlorobenzene (C₆H₅Cl): Similar in structure but contains a chlorine atom instead of bromine.
Iodobenzene (C₆H₅I): Contains an iodine atom instead of bromine.
Fluorobenzene (C₆H₅F): Contains a fluorine atom instead of bromine.
Uniqueness: Benzene hydrogen bromide is unique due to its specific reactivity and the types of reactions it undergoes. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its halogenated counterparts .
Properties
CAS No. |
192432-59-0 |
|---|---|
Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
benzene;hydrobromide |
InChI |
InChI=1S/C6H6.BrH/c1-2-4-6-5-3-1;/h1-6H;1H |
InChI Key |
ULKGULQGPBMIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















